molecular formula C21H21FN2O3 B2538272 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 953181-45-8

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2538272
CAS No.: 953181-45-8
M. Wt: 368.408
InChI Key: DHJLMZYFLLAPFM-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Isopropylphenoxy Group: This step involves the reaction of the isoxazole intermediate with 4-isopropylphenol under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
  • N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14(2)15-5-9-19(10-6-15)26-13-21(25)23-12-18-11-20(27-24-18)16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJLMZYFLLAPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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